BLP-3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

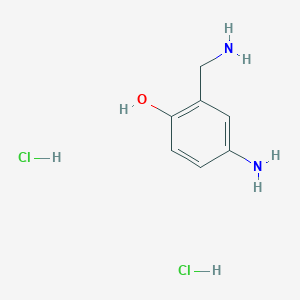

Bombinin-like peptide-3 is a bioactive peptide isolated from the skin secretion of the Oriental fire-bellied toad, Bombina orientalis. This peptide is part of a larger family of antimicrobial peptides known for their broad-spectrum activity against bacteria, fungi, and even cancer cells . Bombinin-like peptide-3 has garnered significant attention due to its potential therapeutic applications in combating infections and diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bombinin-like peptide-3 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under controlled conditions to ensure the correct sequence and structure of the peptide .

Industrial Production Methods: Industrial production of bombinin-like peptide-3 involves the extraction of the peptide from the skin secretion of Bombina orientalis. The extraction process includes collecting the skin secretion, followed by purification using techniques such as reverse-phase high-performance liquid chromatography (HPLC) and mass spectrometry to confirm the peptide’s structure .

Chemical Reactions Analysis

Types of Reactions: Bombinin-like peptide-3 primarily undergoes interactions with bacterial membranes, leading to membrane disruption and cell death. It does not typically participate in traditional chemical reactions like oxidation or reduction but rather exerts its effects through physical interactions with microbial cell membranes .

Common Reagents and Conditions: The peptide’s activity is influenced by its interaction with lipid bilayers, particularly those containing cardiolipin and phosphatidylglycerol, which are commonly found in bacterial membranes. These interactions are studied using biomimetic membranes and techniques such as nuclear magnetic resonance (NMR) and molecular dynamics (MD) simulations .

Major Products Formed: The primary outcome of bombinin-like peptide-3’s interaction with bacterial membranes is the formation of pores, leading to cell lysis and death. This mechanism is crucial for its antimicrobial activity .

Scientific Research Applications

Bombinin-like peptide-3 has a wide range of scientific research applications:

Mechanism of Action

Bombinin-like peptide-3 exerts its effects by selectively recognizing and inserting into bacterial membranes. The peptide undergoes a two-step process involving superficial insertion of key side chains followed by deeper penetration into the bilayer. Lysine residues in the conserved region 11-19 play a crucial role in this process, acting synergistically with other key residues to disrupt the membrane and cause cell death .

Comparison with Similar Compounds

Properties

CAS No. |

138220-02-7 |

|---|---|

Molecular Formula |

C108H183N31O29 |

Molecular Weight |

2379.8 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C108H183N31O29/c1-19-59(11)87(138-81(142)46-112)107(167)118-48-82(143)120-62(14)91(151)121-66(18)95(155)139-88(60(12)20-2)108(168)135-77(43-58(9)10)103(163)137-80(53-141)105(165)122-61(13)90(150)115-49-83(144)126-71(34-26-29-39-111)98(158)136-79(52-140)106(166)125-65(17)94(154)133-76(42-57(7)8)102(162)131-70(33-25-28-38-110)97(157)117-51-85(146)128-74(40-55(3)4)100(160)123-63(15)92(152)129-69(32-24-27-37-109)96(156)116-50-84(145)127-75(41-56(5)6)101(161)124-64(16)93(153)130-72(35-36-86(147)148)99(159)134-78(45-68-47-114-54-119-68)104(164)132-73(89(113)149)44-67-30-22-21-23-31-67/h21-23,30-31,47,54-66,68-80,87-88,140-141H,19-20,24-29,32-46,48-53,109-112H2,1-18H3,(H2,113,149)(H,115,150)(H,116,156)(H,117,157)(H,118,167)(H,120,143)(H,121,151)(H,122,165)(H,123,160)(H,124,161)(H,125,166)(H,126,144)(H,127,145)(H,128,146)(H,129,152)(H,130,153)(H,131,162)(H,132,164)(H,133,154)(H,134,159)(H,135,168)(H,136,158)(H,137,163)(H,138,142)(H,139,155)(H,147,148)/t59-,60-,61-,62-,63-,64-,65-,66-,68?,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,87-,88-/m0/s1 |

InChI Key |

FIYGHLYYOVFEJL-BUTJMFNXSA-N |

SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)CN |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)CN |

sequence |

GIGAAILSAGKSALKGLAKGLAEXF |

Synonyms |

BLP-3 protein, Bombina orientalis bombinin-like peptide-3, Bombina orientalis |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R)-2-Ethynylazepan-1-yl]ethanone](/img/structure/B144804.png)

![3-O-methyl 5-O-[2-(methylamino)-1-phenylpropyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B144807.png)

![Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B144824.png)